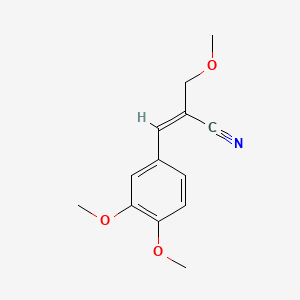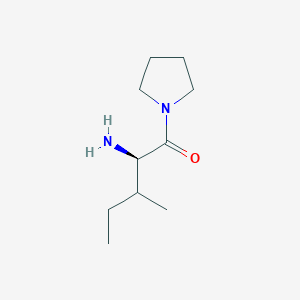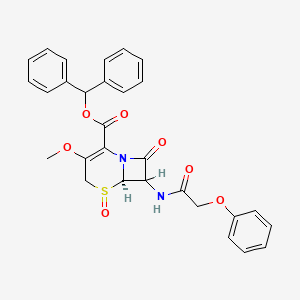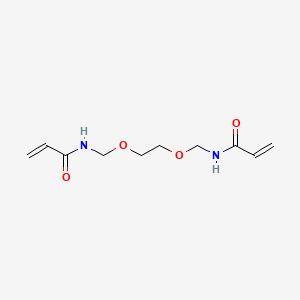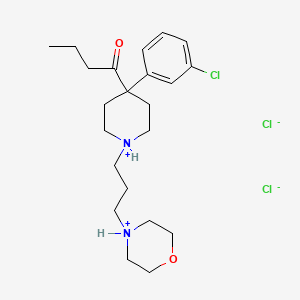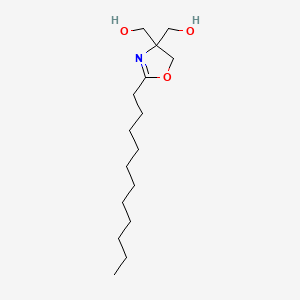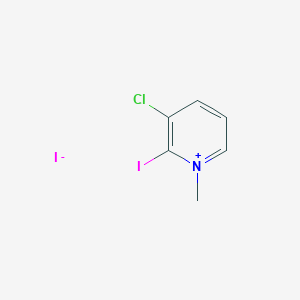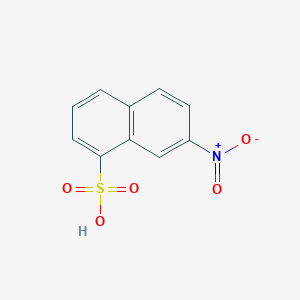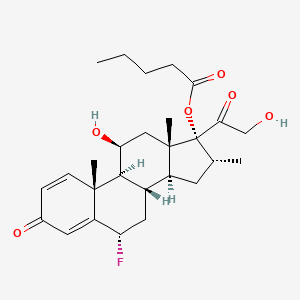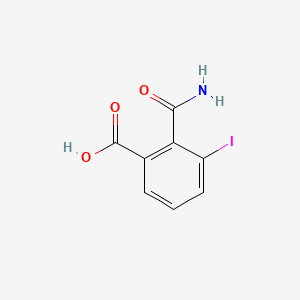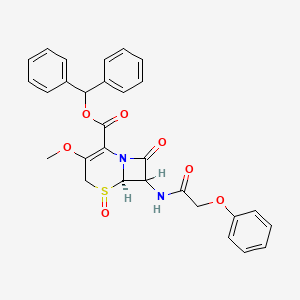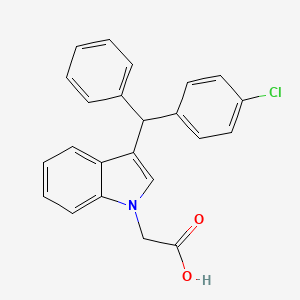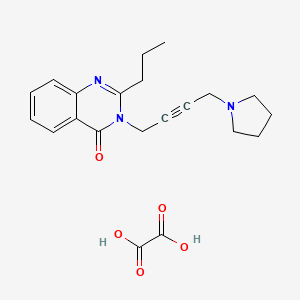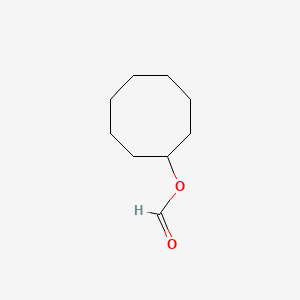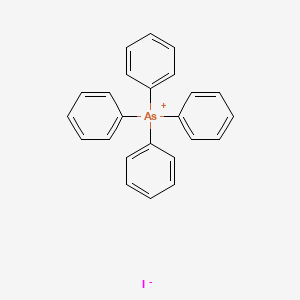
Tetraphenylarsonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylarsonium iodide is an organoarsenic compound with the chemical formula [As(C₆H₅)₄]I. It is a crystalline solid that is often used in various chemical applications due to its unique properties. The compound consists of a tetraphenylarsonium cation and an iodide anion, making it a quaternary arsonium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylarsonium iodide can be synthesized through the reaction of tetraphenylarsonium chloride with sodium iodide in an aqueous solution. The reaction typically proceeds as follows: [ \text{[As(C₆H₅)₄]Cl} + \text{NaI} \rightarrow \text{[As(C₆H₅)₄]I} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the same basic reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylarsonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions such as bromide or perrhenate.
Oxidation and Reduction: The arsonium ion can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of polar aprotic solvents and other halide salts.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products:
Substitution Reactions: Products include tetraphenylarsonium bromide or tetraphenylarsonium perrhenate.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tetraphenylarsonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other organoarsenic compounds.
Biology: Employed in studies involving ion transport and membrane potential.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electrochemical studies and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which tetraphenylarsonium iodide exerts its effects is primarily through its ability to form stable ion pairs and participate in ion exchange reactions. The tetraphenylarsonium cation can interact with various anions, facilitating their transfer across different phases. This property is particularly useful in electrochemical applications and studies involving ion transport.
Comparaison Avec Des Composés Similaires
Tetraphenylphosphonium iodide: Similar in structure but contains a phosphorus atom instead of arsenic.
Tetraphenylborate: Contains a boron atom and is often used in similar applications.
Uniqueness: Tetraphenylarsonium iodide is unique due to the presence of the arsenic atom, which imparts different chemical properties compared to its phosphorus and boron analogs. This uniqueness makes it particularly useful in specific chemical and electrochemical applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
7422-32-4 |
|---|---|
Formule moléculaire |
C24H20AsI |
Poids moléculaire |
510.2 g/mol |
Nom IUPAC |
tetraphenylarsanium;iodide |
InChI |
InChI=1S/C24H20As.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 |
Clé InChI |
NTIVEBOPRSMRSY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


